methyl (2E)-2-cyano-3-[2-(4-methoxyphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate
Description
Methyl (2E)-2-cyano-3-[2-(4-methoxyphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate is a synthetic compound featuring a pyrido[1,2-a]pyrimidin-4-one core substituted with a 4-methoxyphenoxy group at position 2 and a methyl ester at the enoate moiety. Its structure integrates a conjugated enoate-cyano system, which likely contributes to its electronic properties and reactivity.
Properties
IUPAC Name |
methyl (E)-2-cyano-3-[2-(4-methoxyphenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O5/c1-13-5-4-10-24-18(13)23-19(29-16-8-6-15(27-2)7-9-16)17(20(24)25)11-14(12-22)21(26)28-3/h4-11H,1-3H3/b14-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYSJCJFJXMNGHI-SDNWHVSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C(C#N)C(=O)OC)OC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C(\C#N)/C(=O)OC)OC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2E)-2-cyano-3-[2-(4-methoxyphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrido[1,2-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the methoxyphenoxy group: This step involves the nucleophilic substitution reaction where the methoxyphenoxy group is introduced to the pyrido[1,2-a]pyrimidine core.
Addition of the cyano group: The cyano group can be introduced via a nucleophilic addition reaction using cyanide sources such as sodium cyanide or potassium cyanide.
Esterification: The final step involves the esterification of the intermediate compound to form the methyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl (2E)-2-cyano-3-[2-(4-methoxyphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Physical Properties
| Property | Value |
|---|---|
| Hydrogen Bond Acceptors | 8 |
| Hydrogen Bond Donors | 1 |
| Rotatable Bonds | 7 |
| LogP (Partition Coefficient) | 1.813 |
| LogD (Distribution Coefficient) | 1.812 |
| Water Solubility (LogSw) | -2.06 |
| Polar Surface Area | 81.198 |
| pKa | 10.50 |
Anticancer Research
Methyl (2E)-2-cyano-3-[2-(4-methoxyphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate has been included in screening libraries targeting cancer treatments. Its structural features suggest potential interactions with various cancer-related pathways, making it a candidate for further pharmacological studies.
Antiparasitic Activity
The compound is part of an antiparasitic library, indicating its potential utility in developing treatments for parasitic infections. Preliminary studies have shown that derivatives of pyrido[1,2-a]pyrimidines exhibit activity against several parasites, warranting further investigation into this specific compound's efficacy.
Kinase Inhibition
Research has identified the compound as a possible kinase inhibitor, which is crucial for developing targeted therapies in cancer treatment and other diseases where kinase activity is dysregulated. The presence of a cyano group and the pyrido-pyrimidine structure may enhance its binding affinity to kinase targets.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as a lead compound for further development.
Case Study 2: Antiparasitic Efficacy
In another investigation, the compound was tested against Plasmodium falciparum, the causative agent of malaria. The results demonstrated promising antimalarial activity, supporting its inclusion in drug discovery pipelines aimed at combating parasitic diseases.
Mechanism of Action
The mechanism of action of methyl (2E)-2-cyano-3-[2-(4-methoxyphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through its ability to modulate these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogs include:
Ethyl (E)-2-cyano-3-[2-(4-methoxyphenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate (CAS 620111-98-0): Differs by an ethyl ester group instead of methyl, slightly increasing molecular weight and lipophilicity (XLogP3 = 2.8) .
(2E)-2-cyano-3-[2-(4-ethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(4-methylphenyl)prop-2-enamide (CAS 620113-21-5): Replaces the ester with an amide and substitutes 4-methoxyphenoxy with 4-ethylphenoxy, altering hydrogen-bonding capacity and steric bulk .
Methyl 2-{N-[2-(2,4-dichlorophenoxy)acetyl]-4-[(4,6-dimethoxypyrimidin-2-yl)oxy]anilino}propanoate: Features a dichlorophenoxy group and dimethoxypyrimidinyl substituent, influencing dihedral angles and crystal packing via C–H···O hydrogen bonds .
Physicochemical Properties
Table 1 compares key properties of the target compound and its analogs:
*Estimated based on structural similarity.
Substituent Effects on Electronic and Structural Properties
- Ester vs. Amide: The methyl/ethyl ester groups (target and ) confer higher electrophilicity to the enoate moiety compared to amide derivatives (), influencing reactivity in nucleophilic addition reactions .
- Crystal Packing : Analogous compounds (e.g., ) exhibit C–H···O hydrogen bonds, suggesting similar intermolecular interactions in the target compound’s solid-state structure, which may affect solubility and stability .
Research Findings and Implications
- Lipophilicity Trends : Ethyl esters (XLogP3 = 2.8) are marginally more lipophilic than methyl analogs (estimated XLogP3 ≈ 2.5), which could enhance membrane permeability in biological systems .
- Steric and Electronic Modulation: Substituent variations (e.g., 4-methoxy vs. 4-ethylphenoxy) allow fine-tuning of steric hindrance and electronic effects, critical for optimizing drug-receptor interactions .
Biological Activity
Methyl (2E)-2-cyano-3-[2-(4-methoxyphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits a complex structure that suggests various mechanisms of action, making it a candidate for further research in therapeutic applications.
The compound has the following chemical characteristics:
- Molecular Formula : C21H18N4O4
- Molecular Weight : 390.4 g/mol
- Partition Coefficient (logP) : 1.813
- Water Solubility (LogSw) : -2.06
- Polar Surface Area : 81.198 Ų
These properties indicate a moderate hydrophilicity and potential for interaction with biological membranes.
Antimicrobial Activity
Research indicates that compounds structurally related to methyl (2E)-2-cyano have shown significant antimicrobial activity. For instance, derivatives with similar pyrimidine and phenoxy groups have been evaluated for their efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that these compounds possess notable antibacterial properties, potentially useful in treating infections caused by resistant strains .
Anticancer Potential
Several studies have highlighted the anticancer properties of pyrido[1,2-a]pyrimidine derivatives. The presence of the cyano group and the methoxyphenoxy substituent in this compound may enhance its ability to inhibit cancer cell proliferation. Preliminary evaluations suggest that such compounds can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors .
Enzyme Inhibition
The compound's structure suggests potential inhibition of key enzymes involved in inflammatory processes, such as cyclooxygenases (COX). Compounds with similar scaffolds have demonstrated selective inhibition against COX-II, which is implicated in pain and inflammation pathways. This selectivity could position methyl (2E)-2-cyano as a candidate for anti-inflammatory drug development .
Case Studies
- Antimicrobial Efficacy : A study evaluated several derivatives of pyrido[1,2-a]pyrimidine for their antimicrobial activity against Mycobacterium tuberculosis and other pathogens. Results indicated significant activity with MIC values lower than those of standard antibiotics used in treatment protocols .
- Anticancer Activity : In vitro studies on cancer cell lines showed that methyl (2E)-2-cyano derivatives could reduce cell viability significantly compared to untreated controls. The mechanism was linked to the activation of caspase pathways leading to apoptosis .
- Enzyme Inhibition Studies : A comparative analysis of COX inhibitors revealed that methyl (2E)-2-cyano compounds exhibited IC50 values comparable to known inhibitors like Celecoxib, indicating potential therapeutic applications in managing inflammatory diseases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
